
(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol, also known as 17α-ethynylestradiol (17α-EE) or 17α-ethynylestradiol-3-benzyl ether, is a synthetic steroid hormone with a molecular formula of C21H26O2. It is an estrogenic analog of the endogenous steroid hormone estradiol, and is used in various laboratory experiments as a model of the human hormone for scientific research. 17α-EE is a potent agonist at the estrogen receptor and is used in a variety of laboratory applications, including studies of the physiological effects of estrogens on cell and tissue cultures, as well as studies of the mechanisms of action of estrogens on cells and tissues.
Wissenschaftliche Forschungsanwendungen
Biological Evaluation and Inhibition Studies
The research on “(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol” and its derivatives has primarily focused on their biological activities and potential therapeutic applications. One study explored the synthesis and biological evaluation of derivatives, particularly looking at their estrogenic and potential antiestrogenic activities. These compounds were tested for residual estrogenic activities, and the results suggest their potential use in therapeutic applications where estrogenic or antiestrogenic effects are desired (Sakač et al., 2007).
Another significant area of research involves the inhibition of steroid sulfatase, an enzyme implicated in estrogen-dependent diseases. Compounds related to “(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol” have been evaluated for their ability to inhibit steroid sulfatase, offering a non-estrogenic way to block estrogen action from inactive precursors like estrone sulfate. This approach could provide a novel therapeutic pathway for treating diseases like breast cancer (L. Ciobanu et al., 2003).
Stereoselective Synthesis and Chemical Transformations
The stereoselective synthesis of compounds structurally related to “(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol” has been a focal point for understanding their chemical and biological properties. For instance, the stereoselective halogenation and solvolytic investigation of these compounds provide insights into their chemical behavior and potential for further modification into therapeutically useful agents (J. Wölfling et al., 2003).
Antiproliferative Activities
The antiproliferative activities of estrane derivatives, including those related to “(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol,” against various cancer cell lines highlight their potential as anticancer agents. Research in this area focuses on synthesizing new derivatives and evaluating their efficacy in inhibiting the growth of cancer cells, which could lead to the development of new cancer therapies (Anita Kiss et al., 2018).
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S,17R)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-24,26H,7,9,11-14,16H2,1H3/t21-,22-,23+,24-,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTONJCQNAMVMHS-RXFVIIJJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720653 |
Source


|
| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |
CAS RN |
23880-59-3 |
Source


|
| Record name | (17alpha)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

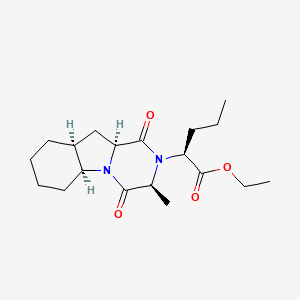

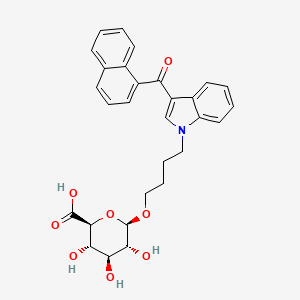


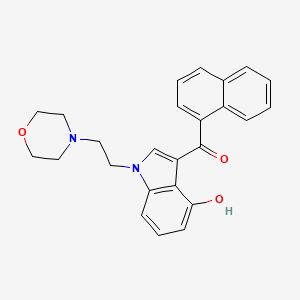

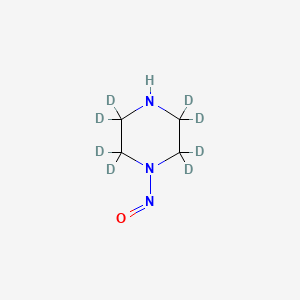

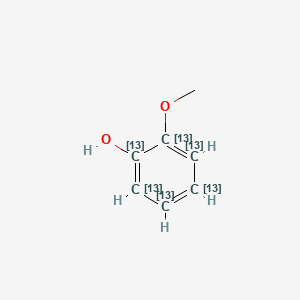
![8-Chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B590119.png)